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Compound of Interest

Compound Name: Pentadecane

Cat. No.: B166386

Introduction

Pentadecane (CisHs2) is a straight-chain alkane, a saturated hydrocarbon with 15 carbon
atoms. It is a colorless liquid and a component of some volatile oils. As a fundamental organic
molecule, its spectral characterization by Fourier-Transform Infrared (FT-IR) and Nuclear
Magnetic Resonance (NMR) spectroscopy serves as a quintessential example for the analysis
of long-chain alkanes. These techniques provide valuable information about the molecular
structure, functional groups, and chemical environment of the constituent atoms. These
application notes provide a detailed overview of the FT-IR and NMR spectral features of
pentadecane and the protocols for their acquisition.

FT-IR Spectral Analysis of Pentadecane
Application Notes

The FT-IR spectrum of a simple alkane like pentadecane is characterized by a few prominent
absorption bands arising from carbon-hydrogen (C-H) stretching and bending vibrations.[1][2]
The absence of other functional groups results in a relatively simple spectrum.[3][4]

The key diagnostic regions in the FT-IR spectrum of pentadecane are:

e C-H Stretching Vibrations (2850-3000 cm~1): This region is dominated by strong absorptions
due to the stretching of the C-H bonds in the methyl (CHs) and methylene (CHz) groups.[1][2]
Specifically, the asymmetric and symmetric stretching vibrations of the CHz groups typically
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appear around 2926 cm~! and 2858 cm~1, respectively, while the corresponding vibrations
for the CHs groups are observed near 2959 cm~* and 2876 cm~1.

e C-H Bending Vibrations (1300-1470 cm~1): Moderate to weak absorptions in this region
correspond to the bending (scissoring and rocking) vibrations of the C-H bonds. The
scissoring vibration of the CHz groups is typically observed around 1470-1450 cm~.[2] A
characteristic absorption for the methyl groups (methyl rock) is found around 1383-1370
cm~1[1][2]

e Long-Chain Alkane Rocking Vibration (~720 cm~1): A characteristic feature for straight-chain
alkanes with four or more contiguous methylene units is a rocking vibration that appears
around 725-720 cm~1.[2] The presence of this band is a good indicator of a long, unbranched
alkyl chain.

ET-IR Data for Pentadecane

Vibrational Mode Wavenumber (cm~—?) Intensity

CHs Asymmetric Stretch ~2959 Strong

CH2 Asymmetric Stretch ~2926 Strong

CHs Symmetric Stretch ~2876 Strong

CH2 Symmetric Stretch ~2858 Strong

CHz2 Scissoring ~1470-1450 Moderate

CHs Rocking ~1383-1370 Moderate-Weak
CHz Rocking (Long Chain) ~725-720 Weak-Moderate

NMR Spectral Analysis of Pentadecane
Application Notes

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of
pentadecane. Both *H and 13C NMR are instrumental in confirming the structure of this long-
chain alkane.

1H NMR Spectroscopy
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The *H NMR spectrum of pentadecane is relatively simple, exhibiting two main signals
corresponding to the methyl (CHs) and methylene (CHz) protons.

e Methyl Protons (CHs): The six protons of the two terminal methyl groups are chemically
equivalent and appear as a triplet at approximately 0.88 ppm.[5] The triplet splitting pattern is
due to the coupling with the adjacent methylene (CH2) protons.

o Methylene Protons (CH2): The twenty-six protons of the thirteen internal methylene groups
are very similar in their chemical environment and produce a large, complex multiplet
centered around 1.26 ppm.[5] The signals for the individual methylene groups are not
typically resolved into distinct multiplets due to the small differences in their chemical shifts.

13C NMR Spectroscopy

The 13C NMR spectrum of pentadecane shows distinct signals for the chemically non-
equivalent carbon atoms. Due to the symmetry of the molecule, only eight unique carbon
signals are expected.

e Methyl Carbon (C1 & C15): The terminal methyl carbons are equivalent and appear at the
most upfield position, typically around 14.15 ppm.[5]

* Methylene Carbons (C2-C8): The methylene carbons appear in the range of approximately
22.82 to 32.09 ppm.[5] The chemical shifts of the methylene carbons vary slightly depending
on their position within the chain. The carbons closer to the end of the chain (e.g., C2, C3)
are generally found at slightly different chemical shifts than those in the middle of the chain
(e.g., C7, C8), which are in a more uniform electronic environment and may overlap.

NMR Data for Pentadecane

1H NMR Data
Chemical Shift (9, o .
Proton Type Multiplicity Integration
ppm)
-CHs (C1 & C15) ~0.88 Triplet 6H
-(CH2)13- ~1.26 Multiplet 26H
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13C NMR Data

Carbon Atom Chemical Shift (6, ppm)
C1, C15 14.15

C2,C14 22.82

C3, C13 32.09

C4-C12 29.53 - 29.87

Experimental Protocols
FT-IR Spectroscopy Protocol

Sample Preparation: As pentadecane is a liquid at room temperature, it can be analyzed
neat. Place a single drop of pentadecane between two salt plates (e.g., NaCl or KBr).
Gently press the plates together to form a thin liquid film.

Instrument Setup:

o Ensure the FT-IR spectrometer is purged with dry air or nitrogen to minimize interference
from atmospheric water and carbon dioxide.

o Perform a background scan with the empty salt plates in the sample holder.

Data Acquisition:

o Place the sample assembly in the spectrometer's sample compartment.

o Acquire the spectrum over the mid-IR range (typically 4000-400 cm~1).

o Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
Data Processing:

o Perform a baseline correction if necessary.

o Label the significant peaks corresponding to the C-H stretching and bending vibrations.
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NMR Spectroscopy Protocol

e Sample Preparation:

o Dissolve approximately 10-20 mg of pentadecane in about 0.6-0.7 mL of a deuterated
solvent (e.g., deuterated chloroform, CDCIs) in an NMR tube.

o Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing (& = 0.00 ppm).

e Instrument Setup (*H NMR):

o Tune and shim the NMR spectrometer to optimize the magnetic field homogeneity.

o Set the appropriate spectral width (e.g., 0-10 ppm).

o Use a standard single-pulse experiment.

o Set the number of scans (e.g., 8-16) and a suitable relaxation delay (e.g., 1-2 seconds).
e Data Acquisition (*H NMR):

o Acquire the Free Induction Decay (FID).

o Data Processing (*H NMR):

[e]

Apply a Fourier transform to the FID.

o

Phase the resulting spectrum.

[¢]

Perform a baseline correction.

[¢]

Reference the spectrum to the TMS signal at 0.00 ppm.
o Integrate the signals to determine the relative number of protons.
e Instrument Setup and Acquisition (*3C NMR):

o Switch the probe to the 13C frequency.
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o Set a wider spectral width (e.g., 0-220 ppm).

o Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each
carbon.

o Alarger number of scans will be required due to the low natural abundance of 3C.

e Data Processing (33C NMR):

o Process the FID similarly to the *H NMR data (Fourier transform, phasing, baseline
correction).

o Reference the spectrum to the solvent peak (e.g., CDCls at 77.16 ppm) or TMS at 0.00
ppm.

Vibrational Modes FT-IR Absorption Bands (cm™)
Pentadecane Molecule w' C-H Stretching g 2850-3000
CH3-(CHz2)13-CHs
i .
C-H Bending 1370-1470
Long-chain
rocking
\

Click to download full resolution via product page

Caption: Relationship between pentadecane’'s molecular vibrations and FT-IR peaks.
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1. Sample Preparation
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3. Data Processing
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| |

4# Spectral Analysis & Interpretatiin

Identify Functional Groups Determine Chemical Shifts
(C-H stretches/bends) & Proton/Carbon Count
~
~

5. Structural Confirm

Confirm Pentadecane Structure

Click to download full resolution via product page

Caption: Workflow for the spectral analysis of pentadecane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b166386?utm_src=pdf-body-img
https://www.benchchem.com/product/b166386?utm_src=pdf-body
https://www.benchchem.com/product/b166386?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b166386?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

e 1. uobabylon.edu.iq [uobabylon.edu.iq]

e 2. orgchemboulder.com [orgchemboulder.com]

¢ 3. m.youtube.com [m.youtube.com]

e 4. youtube.com [youtube.com]

e 5. Pentadecane | C15H32 | CID 12391 - PubChem [pubchem.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Application Notes and Protocols for the Spectral
Analysis of Pentadecane]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b166386#ft-ir-and-nmr-spectral-analysis-of-
pentadecane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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